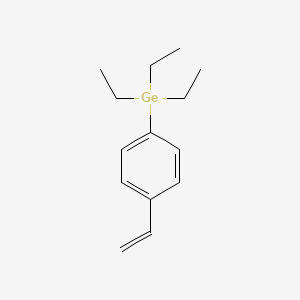
(4-Ethenylphenyl)(triethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)(triethyl)germane is an organogermanium compound that features a germanium atom bonded to a 4-ethenylphenyl group and three ethyl groups. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with 4-ethenylphenyl magnesium bromide in an anhydrous environment. The reaction is carried out under inert conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Ethyl-substituted germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Ethenylphenyl)trimethylgermane: Similar structure but with methyl groups instead of ethyl groups.
(4-Ethenylphenyl)triphenylgermane: Contains phenyl groups instead of ethyl groups.
(4-Ethenylphenyl)triisopropylgermane: Features isopropyl groups instead of ethyl groups.
Uniqueness
(4-Ethenylphenyl)(triethyl)germane is unique due to its specific combination of the ethenylphenyl group and triethylgermane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry .
Properties
CAS No. |
1015-15-2 |
|---|---|
Molecular Formula |
C14H22Ge |
Molecular Weight |
262.95 g/mol |
IUPAC Name |
(4-ethenylphenyl)-triethylgermane |
InChI |
InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI Key |
AGSIRUGZQUGVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


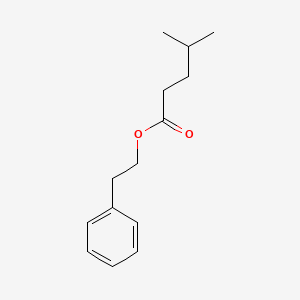
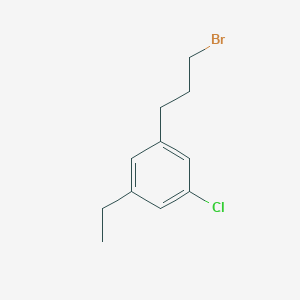
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)

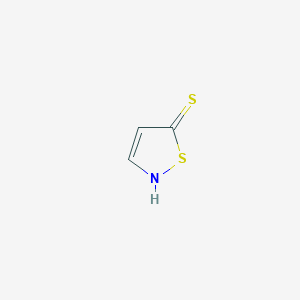
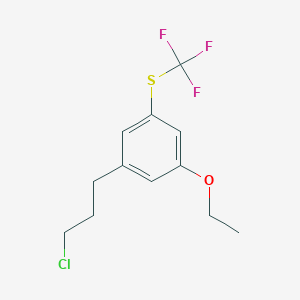
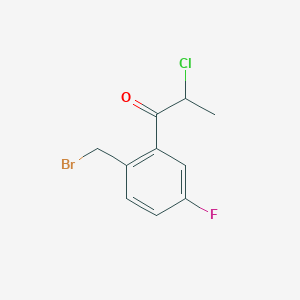
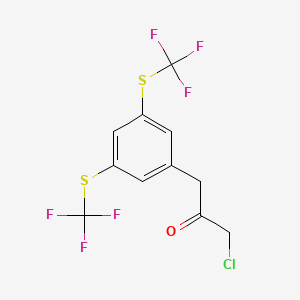

![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
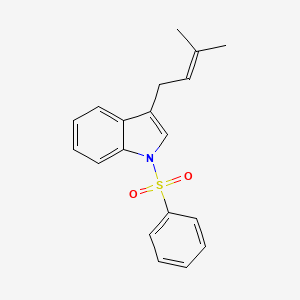
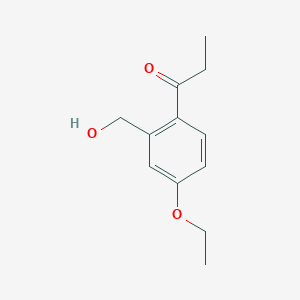
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
